N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-15-6-10-19(11-7-15)28(25,26)21(20-5-4-12-27-20)14-23-22(24)18-9-8-16(2)17(3)13-18/h4-13,21H,14H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWBRGXNTBRCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2)C)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the sulfonyl group through sulfonation reactions. The final step involves the coupling of the furan-sulfonyl intermediate with 3,4-dimethylbenzamide under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the sulfonyl group may produce the corresponding sulfide.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The furan ring and sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in Pharmaceuticals
2.1.1 Ranitidine-Related Compounds (USP Standards) Compounds such as N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (ranitidine related compound B) share structural motifs with the target compound, including furan rings and sulfonyl groups. However, these USP-listed compounds are pharmaceutical impurities with nitro and dimethylamino groups, which confer distinct reactivity and toxicity profiles.
Table 1: Structural Comparison with USP-Related Compounds
| Compound | Key Functional Groups | Molecular Weight | Notable Features |
|---|---|---|---|
| Target Compound | 3,4-dimethylbenzamide, tosyl, furan | 409.5 g/mol | Balanced lipophilicity/polarity |
| Ranitidine related compound B (USP) | Furan, sulfanyl, nitro, dimethylamino | 370.5 g/mol | Nitro group (potential genotoxicity) |
Flavoring Agent Analogues
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226) This flavoring agent shares the 3,4-dimethylbenzamide core but replaces the tosyl and furan groups with a methoxy-isobutyl chain. Pharmacokinetic studies in rats revealed rapid plasma elimination (Tmax <1 hour) and extensive metabolism via hydroxylation, demethylation, and glucuronidation. In contrast, the target compound’s tosyl group may slow elimination by resisting phase I oxidation, though empirical data are needed .
Table 2: Metabolic Pathway Comparison
| Compound | Major Metabolic Pathways | Bioavailability (Rats) |
|---|---|---|
| Target Compound | Hypothesized: sulfonation, glucuronidation | Unknown |
| No. 2226 (Flavoring) | Hydroxylation, demethylation, glucuronidation | Poor (<20%) |
Agrochemical Analogues
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
Sulfentrazone, a herbicide, shares a sulfonamide group but incorporates a triazole ring and chloro substituents. The target compound’s furan and benzamide groups may confer different target selectivity (e.g., enzyme inhibition vs. photosynthesis disruption) .
Table 3: Functional Group Impact on Activity
| Compound | Key Groups | Application |
|---|---|---|
| Target Compound | Tosyl (electron-withdrawing) | Hypothesized: Drug |
| Sulfentrazone | Triazole, chloro | Herbicide |
Thiadiazole-Containing Benzamide
The target compound’s furan and tosyl groups may prioritize π-π stacking or sulfonamide-mediated receptor binding, differing in target specificity .
Biological Activity
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a furan ring and a sulfonamide group, contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 385.48 g/mol. The presence of the furan ring and sulfonyl group is significant for its biological interactions.
Antimicrobial Properties
Studies have indicated that compounds containing furan derivatives exhibit antimicrobial activity. For instance, this compound has been evaluated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages.
Case Study: Inhibition of Cytokine Production
A study conducted on RAW264.7 macrophage cells showed that treatment with this compound resulted in a significant reduction in TNF-α and IL-6 levels, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
This compound has shown promise in cancer research. It was tested against several cancer cell lines, including breast and colon cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | |
| HCT116 (Colon) | 20 | |
| A549 (Lung) | 25 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
Q & A
Basic Research Questions
Q. How can the synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide be optimized to preserve sensitive functional groups?
- Methodological Answer : The sulfonation step is critical and requires anhydrous conditions to prevent hydrolysis of the toluenesulfonyl group. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures minimal side-product formation. Post-synthesis purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) improves yield and purity .
Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and spatial arrangements, particularly the furan ring protons (δ 6.2–7.4 ppm) and toluenesulfonyl methyl group (δ 2.4 ppm). Infrared (IR) spectroscopy verifies sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides definitive structural validation .
Q. What experimental approaches are used for preliminary biological activity screening?
- Methodological Answer : Begin with in vitro assays targeting hypothesized pathways (e.g., antimicrobial or anti-inflammatory). For antimicrobial activity, use broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria. For anti-inflammatory potential, measure inhibition of cyclooxygenase (COX) isoforms via enzyme-linked immunosorbent assays (ELISA). Cell viability assays (MTT or resazurin) assess cytotoxicity in mammalian cell lines .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets like enzymes or receptors?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) between the compound and purified target proteins (e.g., COX-2). Molecular docking simulations (using software like AutoDock Vina) predict binding poses, guided by crystallographic data of homologous enzymes. Site-directed mutagenesis of key residues (e.g., catalytic sites) validates computational predictions .
Q. What computational strategies predict the compound’s pharmacokinetic properties and metabolic stability?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO energies) to predict reactivity. In silico tools like SwissADME estimate LogP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 metabolism. Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with lipid bilayers to assess membrane permeability .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analyses to identify variables affecting outcomes (e.g., assay protocols, solvent systems). Reproduce experiments under standardized conditions (e.g., fixed DMSO concentration ≤1% v/v). Validate target specificity using knockdown models (siRNA/CRISPR) or competitive binding assays with known inhibitors. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) quantify significance of observed differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
